molecular formula C11H13Cl2NO2 B7895236 [(2,3-Dichloro-benzyl)-ethyl-amino]-acetic acid

[(2,3-Dichloro-benzyl)-ethyl-amino]-acetic acid

Cat. No.: B7895236
M. Wt: 262.13 g/mol
InChI Key: OWXXLBLQVYJMKO-UHFFFAOYSA-N
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Description

[(2,3-Dichloro-benzyl)-ethyl-amino]-acetic acid is a tertiary amine derivative of acetic acid, featuring a 2,3-dichlorobenzyl group attached to an ethylamino moiety. The compound’s structure combines lipophilic aromatic chlorine substituents with a polar acetic acid group, making it a candidate for applications in medicinal chemistry or materials science. Its molecular formula is C₁₁H₁₂Cl₂N₂O₂, with a molecular weight of 287.14 g/mol .

Properties

IUPAC Name

2-[(2,3-dichlorophenyl)methyl-ethylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO2/c1-2-14(7-10(15)16)6-8-4-3-5-9(12)11(8)13/h3-5H,2,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXXLBLQVYJMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(C(=CC=C1)Cl)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,3-Dichloro-benzyl)-ethyl-amino]-acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dichlorobenzyl chloride, ethylamine, and glycine.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of [(2,3-Dichloro-benzyl)-ethyl-amino]-acetic acid can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[(2,3-Dichloro-benzyl)-ethyl-amino]-acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms on the benzyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

[(2,3-Dichloro-benzyl)-ethyl-amino]-acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2,3-Dichloro-benzyl)-ethyl-amino]-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs, their substituents, and physicochemical properties derived from the provided evidence:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications
[(2,3-Dichloro-benzyl)-ethyl-amino]-acetic acid Not specified C₁₁H₁₂Cl₂N₂O₂ 287.14 Ethylamino, 2,3-dichlorobenzyl, acetic acid
(2,3-Dichloro-benzylamino)-acetic acid Not specified C₉H₉Cl₂NO₂ 234.09 Benzylamino, 2,3-dichlorobenzyl, acetic acid
Amino(2,3-dichlorophenyl)acetic acid 1228542-36-6 C₈H₇Cl₂NO₂ 220.05 Amino, 2,3-dichlorophenyl, acetic acid
2-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]amino}acetic acid hydrochloride 31127-41-0 C₁₁H₁₄ClNO₄ 283.69 Benzodioxin ring, methylamino, acetic acid, HCl
{2-[(3,4-Dichlorobenzoyl)amino]-4-ethylphenoxy}acetic acid 35421-66-0 C₁₇H₁₄Cl₂NO₄ 381.20 3,4-Dichlorobenzoyl, ethylphenoxy, acetic acid

Key Structural Differences and Implications

Amino Group Modifications: The ethylamino group in the target compound introduces steric bulk and basicity, contrasting with the primary amine in (2,3-dichloro-benzylamino)-acetic acid . This may influence binding affinity in receptor-ligand interactions. Acid/Base Properties: The acetic acid group’s pKa (~2.5–4.5) varies with substituents. For example, hydrochlorides (e.g., ) exhibit higher solubility in aqueous media due to ionization .

Functional Group Diversity: Benzodioxin Ring (): The fused oxygen-containing ring system increases polarity and may enhance binding to aromatic receptors compared to chlorinated analogs . Phenoxy and Benzoyl Groups (): These electron-withdrawing groups could reduce nucleophilicity, altering reactivity in synthetic pathways .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Property [(2,3-Dichloro-benzyl)-ethyl-amino]-acetic acid (2,3-Dichloro-benzylamino)-acetic acid Amino(2,3-dichlorophenyl)acetic acid
Molecular Weight (g/mol) 287.14 234.09 220.05
LogP (Predicted) ~2.8 ~2.1 ~1.9
Water Solubility Low Moderate Low
pKa (Acetic Acid Group) ~3.5 ~3.2 ~3.0

Table 2: Structural Modifications and Functional Impacts

Compound Key Modification Impact on Properties
[(2,3-Dichloro-benzyl)-ethyl-amino]-acetic acid Ethylamino group Increased steric bulk, basicity
2-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]amino}acetic acid hydrochloride Benzodioxin ring, HCl salt Enhanced polarity, aqueous solubility
{2-[(3,4-Dichlorobenzoyl)amino]-4-ethylphenoxy}acetic acid Benzoyl and phenoxy groups Reduced nucleophilicity, altered reactivity

Biological Activity

[(2,3-Dichloro-benzyl)-ethyl-amino]-acetic acid is a compound with potential therapeutic applications, particularly in medicinal chemistry. Its unique structure, featuring a dichlorobenzyl group attached to an ethylamino moiety, suggests significant biological activity. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Synthesis

The chemical structure of [(2,3-Dichloro-benzyl)-ethyl-amino]-acetic acid can be represented as follows:

C10H12Cl2N1O2\text{C}_{10}\text{H}_{12}\text{Cl}_2\text{N}_1\text{O}_2

Synthesis typically involves multi-step processes including the formation of the dichlorobenzyl moiety and subsequent coupling with ethyl amino acetic acid. The synthetic pathways may include:

  • Formation of the dichlorobenzyl derivative : Utilizing chlorination reactions on benzyl compounds.
  • Coupling reaction : Reaction with ethyl amino acetic acid under acidic or basic conditions to form the final product.

The biological activity of [(2,3-Dichloro-benzyl)-ethyl-amino]-acetic acid is attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

  • Anti-inflammatory properties : Similar compounds have shown efficacy in reducing inflammation by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) and other inflammatory mediators .
  • Antioxidant activity : The compound may help in scavenging free radicals and protecting cellular components from oxidative stress .
  • Antimicrobial effects : Some derivatives have demonstrated activity against bacterial strains, suggesting potential use as an antimicrobial agent .

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Anti-inflammatory Activity : A study on related dichlorobenzyl derivatives indicated significant reductions in inflammatory markers in animal models of arthritis.
  • Antioxidant Properties : Research has shown that compounds with similar structures can enhance the activity of endogenous antioxidant enzymes, providing protective effects against oxidative damage in cells .
  • Antimicrobial Efficacy : A recent investigation into thiazolidinone derivatives demonstrated that compounds containing similar functional groups exhibited potent antibacterial activity against various pathogens .

Comparative Analysis

To better understand the biological activity of [(2,3-Dichloro-benzyl)-ethyl-amino]-acetic acid, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
2,6-Dichlorophenylacetic AcidDichlorophenyl moietyAnti-inflammatory
Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetateAmino group adjacent to dichlorobenzylEnhanced solubility and antimicrobial
4-(2,6-Dichlorobenzyl)phenolHydroxyl group additionPotential antioxidant activity

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